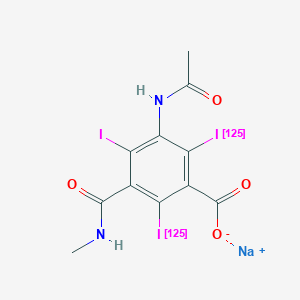
Iothalamate sodium I 125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iothalamate sodium I 125 is a radiopharmaceutical agent primarily used in medical diagnostics to evaluate renal function. It is a combination of iothalamate, a contrast medium, and iodine-125, a radioactive isotope. This compound is particularly valuable for measuring glomerular filtration rate (GFR), which is crucial for diagnosing and monitoring kidney diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of iothalamate sodium I 125 involves the synthesis of iothalamate followed by the incorporation of iodine-125. Iothalamate is synthesized through the iodination of benzoic acid derivatives. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in sterile, nonpyrogenic aqueous solutions. The final product contains approximately 1 mg of sodium iothalamate per mL, with a radioactive concentration of 250-300 µCi/mL. Sodium bicarbonate and hydrochloric acid are used for pH adjustment .
Análisis De Reacciones Químicas
Types of Reactions: Iothalamate sodium I 125 primarily undergoes radiolabeling reactions due to the presence of iodine-125. It does not participate in significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .
Common Reagents and Conditions: The radiolabeling process involves the use of iodine-125, which decays by electron capture with a physical half-life of 60.14 days. The specific gamma ray constant for iodine-125 is 1.43 R/mCi-hr at 1 cm .
Major Products: The major product formed from the radiolabeling reaction is this compound itself, which is used for diagnostic purposes .
Aplicaciones Científicas De Investigación
Iothalamate sodium I 125 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the evaluation of glomerular filtration rate (GFR) in patients with renal diseases. This compound is indispensable in nephrology and urology for providing precise and reliable measurements of kidney function .
In addition to its medical applications, this compound is used in research studies to investigate renal physiology and pathology. It serves as a standard tool for assessing renal function in both clinical and experimental settings .
Mecanismo De Acción
The mechanism of action of iothalamate sodium I 125 involves its use as a radiotracer. When administered intravenously, it travels through the bloodstream and is filtered by the kidneys. The iodine-125 component emits gamma rays, which can be detected using imaging equipment such as a gamma camera. This allows for the assessment of renal function, specifically glomerular filtration rate (GFR) .
Iothalamate is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. This property ensures that the concentration of iothalamate in the urine accurately reflects the filtration capacity of the kidneys .
Comparación Con Compuestos Similares
- Iohexol
- Iodamide
- Ioxithalamate
- Ioglicate
Comparison: Iothalamate sodium I 125 is unique due to its combination of iothalamate and the radioactive isotope iodine-125. This combination allows for precise measurement of glomerular filtration rate (GFR) through gamma ray emission. Other similar compounds, such as iohexol and iodamide, are also used as contrast agents but do not contain a radioactive component, making them less suitable for certain diagnostic applications .
Propiedades
Fórmula molecular |
C11H8I3N2NaO4 |
|---|---|
Peso molecular |
631.90 g/mol |
Nombre IUPAC |
sodium;3-acetamido-2,6-bis(125I)(iodanyl)-4-iodo-5-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,14-2; |
Clave InChI |
WCIMWHNSWLLELS-ZMWPDAOESA-M |
SMILES isomérico |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)I.[Na+] |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















